molecular formula C15H20BrNO3 B13083766 1-(Boc-amino)-1-(4-bromophenyl)-3-cyclobutanol CAS No. 1199556-67-6

1-(Boc-amino)-1-(4-bromophenyl)-3-cyclobutanol

Cat. No.: B13083766
CAS No.: 1199556-67-6
M. Wt: 342.23 g/mol
InChI Key: AKAFCOGYGDWCPA-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a cyclobutyl ring, which is further substituted with a 4-bromophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a using 4-bromophenylboronic acid and a suitable palladium catalyst.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using appropriate reagents and conditions.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production of tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate has various applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1-(4-bromophenyl)-3-hydroxycyclobutyl)carbamate is unique due to the presence of the cyclobutyl ring and the hydroxyl group, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(19)17-15(8-12(18)9-15)10-4-6-11(16)7-5-10/h4-7,12,18H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAFCOGYGDWCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150001
Record name 1,1-Dimethylethyl N-[cis-1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199556-67-6
Record name 1,1-Dimethylethyl N-[cis-1-(4-bromophenyl)-3-hydroxycyclobutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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